Product packaging for Ethyl 4-(3-oxopropyl)benzoate(Cat. No.:CAS No. 151864-81-2)

Ethyl 4-(3-oxopropyl)benzoate

Cat. No.: B139144
CAS No.: 151864-81-2
M. Wt: 206.24 g/mol
InChI Key: XDGGHWSPLSWRIX-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, the efficiency of constructing complex molecules often relies on the use of versatile building blocks that can introduce multiple functionalities in a single step or serve as a scaffold for further elaboration. Ethyl 4-(3-oxopropyl)benzoate exemplifies such a building block. cymitquimica.com Its bifunctional nature allows chemists to perform selective transformations at either the aldehyde or the ester group, providing a strategic advantage in designing synthetic routes.

A prominent example of its significance is its use as a starting material in the synthesis of Pemetrexed. encyclopedia.pub Pemetrexed is a crucial antifolate drug used in the treatment of various cancers. The synthesis reported by Taylor et al. utilizes this compound as a key precursor, highlighting the compound's importance in the pharmaceutical industry and medicinal chemistry. encyclopedia.pub Its role as a foundational component in the creation of such high-value, complex therapeutic agents underscores its contextual significance.

Overview of Core Reactivity Motifs and Their Academic Relevance

The academic relevance of this compound stems from the distinct reactivity of its two primary functional groups: the aldehyde and the ethyl ester. This duality allows for a wide range of chemical transformations.

The aldehyde group is an electrophilic center highly susceptible to nucleophilic attack. This reactivity is central to many fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Wittig Reaction : The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes with high regioselectivity, a transformation that is fundamental in synthetic organic chemistry for converting carbonyls into C=C double bonds. masterorganicchemistry.comlibretexts.org

Reductive Amination : This compound can undergo reductive amination, where the aldehyde first reacts with an amine to form an imine, which is then reduced in situ to yield a more complex amine. This is a powerful method for creating new carbon-nitrogen bonds. rsc.org

Heterocyclic Synthesis : The aldehyde functionality is a common precursor for the synthesis of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and materials science. impactfactor.orgorganic-chemistry.org

The ethyl ester group, while generally less reactive than the aldehyde, offers another site for modification. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation is useful for altering the polarity of the molecule or for engaging in further reactions, such as amide bond formation.

Historical Trajectory of Research Applications

The research applications of this compound have evolved from its use as a standard building block to its incorporation in more sophisticated catalytic processes. Initially, its value was primarily recognized in the synthesis of precursors for pharmaceuticals, such as the aforementioned Pemetrexed. encyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B139144 Ethyl 4-(3-oxopropyl)benzoate CAS No. 151864-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGGHWSPLSWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373864
Record name ethyl 4-(3-oxopropyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151864-81-2
Record name ethyl 4-(3-oxopropyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID20373864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151864-81-2
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Synthetic Methodologies for Ethyl 4 3 Oxopropyl Benzoate

Conventional Synthetic Pathways

Conventional synthetic routes to Ethyl 4-(3-oxopropyl)benzoate often rely on well-established organic reactions, providing reliable and straightforward access to the target molecule.

Esterification-Based Approaches

A primary and direct method for the synthesis of this compound is through the esterification of 4-(3-oxopropyl)benzoic acid with ethanol (B145695). The Fischer-Speier esterification is a classic example of this approach, typically carried out in the presence of a strong acid catalyst. libretexts.org

The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack of ethanol to form a tetrahedral intermediate, which then eliminates water to yield the ester. The use of an excess of ethanol or the removal of water can drive the equilibrium towards the product side, in accordance with Le Chatelier's principle. libretexts.org

Various acid catalysts can be employed for this transformation, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. libretexts.org Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have also been utilized for the esterification of substituted benzoic acids, offering advantages in terms of catalyst separation and reusability. ijstr.org

Table 1: Representative Conditions for Fischer-Speier Esterification

ParameterConditionReference
Reactants 4-(3-oxopropyl)benzoic acid, Ethanol libretexts.org
Catalyst Concentrated H2SO4 libretexts.org
Solvent Ethanol (acts as reactant and solvent) libretexts.org
Temperature Reflux cibtech.org
Reaction Time 1.5 - 6 hours cibtech.orggoogle.com

Strategies Involving Carbonyl Group Manipulation

Alternative synthetic strategies can involve the manipulation of the carbonyl group within a precursor molecule. These methods may offer advantages in terms of starting material availability or to avoid potential side reactions associated with the aldehyde functionality.

One such approach could involve the oxidation of a primary alcohol precursor, such as ethyl 4-(3-hydroxypropyl)benzoate. A variety of selective oxidation reagents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Conversely, the aldehyde functionality could be generated through the reduction of a more oxidized precursor. For instance, the controlled reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, could potentially yield the desired aldehyde. However, this approach requires careful selection of the reducing agent to avoid over-reduction to the corresponding alcohol.

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These methods can be applied to the synthesis of this compound, providing alternative and potentially more efficient routes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several of these reactions could be envisioned for the construction of the carbon skeleton of this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govresearchgate.net A potential route to this compound could involve the reaction of ethyl 4-halobenzoate with an appropriate alkene, such as acrolein or a protected equivalent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Suzuki Coupling: The Suzuki coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. expresspolymlett.commdpi.comresearchgate.netnih.govnih.gov A plausible synthetic strategy would involve the coupling of ethyl 4-halobenzoate with a suitable organoboron reagent containing the 3-oxopropyl moiety. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. expresspolymlett.commdpi.com

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org This reaction could be used to construct a precursor to the target molecule. For example, coupling of ethyl 4-halobenzoate with propargyl alcohol, followed by reduction and oxidation, could lead to this compound. Copper(I) is often used as a co-catalyst in this reaction. organic-chemistry.orgresearchgate.net

Table 2: Overview of Potential Transition Metal-Catalyzed Coupling Reactions

ReactionAryl HalideCoupling PartnerCatalyst SystemReference
Heck Ethyl 4-bromobenzoate (B14158574)Acrolein diethyl acetalPd(OAc)2, PPh3, Base nih.gov
Suzuki Ethyl 4-iodobenzoate (B1621894)3-(dihydroxyboryl)propanalPd(PPh3)4, Base expresspolymlett.commdpi.com
Sonogashira Ethyl 4-iodobenzoatePropargyl alcoholPdCl2(PPh3)2, CuI, Base organic-chemistry.orgorganic-chemistry.org

Lewis Acid and Brønsted Acid Catalysis

As mentioned in the context of esterification, Brønsted acids are crucial catalysts. ijstr.org Lewis acids can also play a significant role in various transformations relevant to the synthesis of this compound. For instance, Lewis acids can be used to promote reactions involving carbonyl groups, such as the protection of the aldehyde functionality or in certain carbon-carbon bond-forming reactions.

Process Optimization and Scalability Considerations

The optimization of a synthetic process is essential for its practical application, particularly for large-scale production. Key parameters that require careful consideration include:

Catalyst Selection and Loading: The choice of catalyst can significantly impact the reaction efficiency, selectivity, and cost. For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and potential for recycling. ijstr.org Minimizing the catalyst loading without compromising the reaction rate and yield is a critical aspect of process optimization.

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters that need to be optimized to maximize the product yield and minimize the formation of byproducts. The use of microwave heating has been shown to accelerate some esterification reactions. cibtech.org

Solvent Choice: The selection of an appropriate solvent is crucial for ensuring good solubility of the reactants and reagents, as well as for facilitating heat transfer. Green solvents are increasingly being considered to minimize the environmental impact of chemical processes.

Work-up and Purification: The development of an efficient and scalable work-up and purification procedure is essential for obtaining the final product with the desired purity. This may involve extraction, crystallization, or chromatography.

For the large-scale synthesis of this compound, a thorough investigation of these parameters would be necessary to develop a robust, cost-effective, and environmentally friendly process.

Regiochemical Control in Multi-Step Syntheses

Achieving the correct isomer, specifically the 4-substituted product, is paramount in the synthesis of this compound. The electronic nature of the ethyl benzoate (B1203000) starting material, which contains an electron-withdrawing ester group, directs incoming electrophiles primarily to the meta-position. Therefore, direct electrophilic substitution on ethyl benzoate is not a viable route for obtaining the desired para-isomer in high yield. Alternative strategies that offer superior regiochemical control are necessary.

One such strategy involves a Heck coupling reaction , a powerful method for carbon-carbon bond formation catalyzed by a palladium complex. This approach ensures the desired para-substitution by starting with a pre-functionalized aromatic ring. The proposed synthesis would begin with ethyl 4-bromobenzoate, where the bromine atom at the para position dictates the location of the new carbon-carbon bond.

The reaction sequence is as follows:

Heck Coupling: Ethyl 4-bromobenzoate is reacted with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a palladium catalyst and a base. This reaction forms an unsaturated intermediate, Ethyl 4-(3-oxo-1-propenyl)benzoate. The use of a pre-brominated starting material guarantees the formation of the 4-substituted product.

Catalytic Hydrogenation: The resulting α,β-unsaturated aldehyde is then subjected to selective catalytic hydrogenation to reduce the carbon-carbon double bond while preserving the aldehyde and ester functionalities. This step yields the final product, this compound.

The table below summarizes the key aspects of regiochemical control in the proposed Heck coupling route.

StepReactionStarting MaterialKey ReagentPurpose of RegiocontrolExpected Outcome
1Heck CouplingEthyl 4-bromobenzoateAcrolein, Palladium catalystThe bromine at the 4-position directs the coupling to the para position.Formation of Ethyl 4-(3-oxo-1-propenyl)benzoate with high regioselectivity.
2Catalytic HydrogenationEthyl 4-(3-oxo-1-propenyl)benzoateH₂, Selective catalyst (e.g., Pd/C)Selective reduction of the C=C bond without affecting the aldehyde or ester.High yield of the desired this compound.

Industrial-Scale Synthesis Approaches and Efficiencies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, safety, and environmental impact. Both the Heck coupling and Friedel-Crafts acylation routes have been implemented in industrial processes for various fine chemicals, and the choice between them would depend on a thorough process optimization and economic analysis.

Industrial Application of the Heck Reaction Route:

The Heck reaction is a cornerstone of modern organic synthesis and has found application in the pharmaceutical and fine chemical industries. For the synthesis of this compound, an industrial approach would focus on the following:

Catalyst Selection and Efficiency: While various palladium catalysts can be used, for large-scale production, heterogeneous catalysts such as palladium on carbon (Pd/C) are often preferred due to their ease of separation and potential for recycling. The efficiency of the catalyst, measured by its turnover number (TON) and turnover frequency (TOF), is a critical factor in minimizing costs, as palladium is a precious metal.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and base is crucial for maximizing yield and minimizing reaction time. The use of more environmentally benign solvents and the ability to perform the reaction under milder conditions are also important considerations.

Catalytic Hydrogenation: The subsequent hydrogenation step is a well-established industrial process. The choice of catalyst is critical for achieving high selectivity for the reduction of the carbon-carbon double bond over the carbonyl group. Supported metal catalysts, such as platinum or palladium on a solid support, are commonly used. The process can be carried out in batch or continuous flow reactors.

The following table provides a hypothetical comparison of different catalytic systems for the key steps in the industrial synthesis of this compound via the Heck reaction route.

StepCatalyst SystemTypical ConditionsReported Yields/Efficiencies (for similar reactions)Advantages for Industrial Scale
Heck Coupling Pd(OAc)₂ with PPh₃ ligand100-140 °C, Organic solvent (e.g., DMF, NMP)70-95%High yields, well-understood mechanism.
Pd/C (heterogeneous)Higher temperatures may be required60-90%Easier catalyst recovery and recycling.
Ligand-free Palladium catalystsCan be effective for activated aryl halidesVariable, can be highReduced cost associated with ligands.
Catalytic Hydrogenation Pd/CRoom temperature to moderate heat, H₂ pressure>95% selectivity for C=C reductionReadily available, cost-effective, high selectivity.
Pt/CCan be more active than Pd for some substratesHigh selectivity achievable with process optimizationHigh activity, can operate at lower temperatures/pressures.
Raney NickelHigher temperatures and pressures may be neededGood yields, but selectivity can be a challengeLower cost compared to precious metal catalysts.

Considerations for Friedel-Crafts Acylation on an Industrial Scale:

While less likely for this specific target due to regioselectivity issues, Friedel-Crafts acylation is a widely used industrial reaction for the synthesis of aromatic ketones. Key industrial considerations include:

Catalyst: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but generate significant amounts of acidic waste. Modern industrial processes are increasingly shifting towards solid acid catalysts, such as zeolites, which are more environmentally friendly and can be regenerated and reused.

Process Safety: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially on a large scale.

Work-up and Purification: The work-up of traditional Friedel-Crafts reactions can be cumbersome. The use of solid acid catalysts simplifies the purification process as the catalyst can be removed by simple filtration.

Ultimately, the choice of the industrial synthetic route for this compound would be a balance of factors including the cost and availability of starting materials, catalyst cost and efficiency, process safety, and environmental impact. The Heck coupling route, with its superior regiochemical control, likely presents a more direct and efficient pathway for large-scale production of the desired para-isomer.

Chemical Transformations and Reaction Mechanisms of Ethyl 4 3 Oxopropyl Benzoate

Hydrolytic Cleavage of the Ester Moiety

The ester group in Ethyl 4-(3-oxopropyl)benzoate is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. This transformation can be achieved under acidic, basic, or enzymatic conditions. libretexts.org

Acid-Catalyzed Hydrolysis Pathways

In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 4-(3-oxopropyl)benzoic acid and ethanol (B145695). libretexts.orgchemistrysteps.com This reaction is reversible and essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. chemistrysteps.comlibretexts.org

Reaction Scheme for Acid-Catalyzed Hydrolysis:

Generated code

Base-Catalyzed Saponification Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling an alkoxide ion (⁻OCH₂CH₃), which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. chemistrysteps.commasterorganicchemistry.com The reaction is driven to completion by this final, essentially irreversible acid-base step. masterorganicchemistry.com

Reaction Scheme for Base-Catalyzed Saponification:

Generated code

Subsequent acidification of the carboxylate salt will produce the free carboxylic acid.

Enzymatic Hydrolysis in Biochemical Systems

Enzymatic hydrolysis offers a mild and selective method for cleaving the ester bond. Lipases are a class of enzymes that can catalyze the hydrolysis of esters. For instance, lipases can selectively hydrolyze the ester group in related compounds, leaving other functional groups like ketones intact. This high degree of selectivity is a significant advantage in complex syntheses where protecting groups might otherwise be required. While specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in the provided results, the principle is well-established for similar benzoate (B1203000) esters.

Oxidation Reactions of the Carbonyl and Aliphatic Chains

The aldehyde and alkyl portions of this compound can undergo oxidation, leading to various products depending on the oxidizing agent and reaction conditions.

Selective Oxidation of the Ketone Functionality

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid. However, information regarding the selective oxidation of the ketone functionality in the closely related Ethyl 4-(2-oxopropyl)benzoate suggests that strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the ketone. It is important to note that such strong oxidants also pose a risk of over-oxidation of the ester itself.

A patent describes the oxidation of a related compound, methyl 2-ethyl-4-(3-hydroxypropyl)benzoate, to methyl 2-ethyl-4-(3-oxopropyl)benzoate using a sulfur trioxide-pyridine complex. google.com This indicates that specific reagents can be employed for the controlled oxidation of a hydroxyl group to a carbonyl group in the side chain without affecting the ester.

Oxidation of Alkyl Linkers

Reduction Reactions of Ketone and Ester Functional Groups

The presence of two reducible functional groups, a ketone and an ester, in this compound allows for selective or complete reduction depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Ketone

The selective reduction of the ketone in the presence of the ester is a common transformation. This chemoselectivity is achievable due to the generally higher reactivity of ketones compared to esters towards nucleophilic reducing agents. cdnsciencepub.comcdnsciencepub.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. cdnsciencepub.com In a suitable solvent like methanol (B129727) or ethanol, NaBH₄ will readily reduce the ketone to a secondary alcohol, leaving the ester group intact. cdnsciencepub.comresearchgate.net The general order of reactivity for carbonyl groups towards sodium borohydride is conjugated enones < ketones < conjugated aldehydes < aldehydes. cdnsciencepub.com The chemoselectivity of NaBH₄ is well-documented, and it is a standard reagent for converting ketones and aldehydes to alcohols in the presence of less reactive functional groups like esters. researchgate.net

Catalytic hydrogenation can also be employed for the selective reduction of the ketone. thieme-connect.deorganic-chemistry.org Depending on the catalyst and reaction conditions, the ketone can be reduced preferentially. For instance, certain palladium catalysts are known to be effective for the hydrogenation of ketones while leaving ester groups unaffected. organic-chemistry.org

Here is a table summarizing common methods for the selective reduction of the ketone in keto-esters:

Reducing Agent/MethodConditionsProductSelectivity
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureEthyl 4-(3-hydroxypropyl)benzoateHigh for ketone over ester cdnsciencepub.comresearchgate.net
Catalytic HydrogenationH₂, Pd/C or other selective catalystsEthyl 4-(3-hydroxypropyl)benzoateDependent on catalyst and conditions thieme-connect.deorganic-chemistry.org
Transfer HydrogenationIsopropanol, Iron(III) complexesEthyl 4-(3-hydroxypropyl)benzoateSelective for aromatic ketones rsc.org

Reduction to Alcohol Derivatives

To achieve the reduction of both the ketone and the ester functional groups, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both esters and ketones to their corresponding alcohols. ic.ac.ukuop.edu.pkmasterorganicchemistry.com

The reaction of this compound with an excess of LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, will yield 4-(3-hydroxypropyl)benzyl alcohol. ic.ac.ukgoogle.com LiAlH₄ is significantly more reactive than NaBH₄ and will readily reduce a wide range of carbonyl-containing functional groups, including carboxylic acids, esters, and amides. uop.edu.pkmasterorganicchemistry.com

The mechanism for the reduction of the ester involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. youtube.com The ketone is concurrently reduced to a secondary alcohol.

The following table outlines the reduction of both functional groups:

Reducing AgentConditionsProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, then H₂O workup4-(3-hydroxypropyl)benzyl alcoholPowerful, non-selective reducing agent ic.ac.ukmasterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of this compound is defined by the electrophilic nature of its carbonyl carbons and the nucleophilicity of its aromatic ring.

Nucleophilic Additions to the Ketone

The ketone carbonyl group is a primary site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbon of the ketone, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones. The reaction of this compound with a Grignard reagent would primarily occur at the ketone, forming a tertiary alcohol after acidic workup. It is important to note that the ester group can also react with Grignard reagents, so careful control of stoichiometry and reaction conditions would be necessary to favor addition at the ketone.

Wittig Reaction: The Wittig reaction provides a method for the conversion of ketones to alkenes. The reaction involves a phosphorus ylide (a Wittig reagent) which attacks the ketone carbonyl, leading to the formation of a carbon-carbon double bond in place of the carbon-oxygen double bond. This would transform the 3-oxopropyl side chain into a 3-alkenylpropyl side chain.

Substitution Reactions at the Ester Group

The ester functional group is susceptible to nucleophilic acyl substitution reactions.

Saponification (Base-Catalyzed Hydrolysis): Treatment of this compound with a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic solution will lead to the hydrolysis of the ester. This reaction, known as saponification, yields the corresponding carboxylate salt, sodium 4-(3-oxopropyl)benzoate. Subsequent acidification will produce 4-(3-oxopropyl)benzoic acid.

Transesterification: In the presence of an acid or base catalyst, the ethyl ester can be converted to other esters through a process called transesterification. For example, reacting this compound with an excess of methanol and a catalytic amount of sulfuric acid would result in the formation of Mthis compound.

Reaction with Phosphorus Pentachloride: Ethyl benzoate reacts with phosphorus pentachloride (PCl₅) to yield benzoyl chloride and ethyl chloride. vedantu.comyoutube.comdoubtnut.com By analogy, this compound would be expected to react with PCl₅ to produce 4-(3-oxopropyl)benzoyl chloride and ethyl chloride.

Aromatic Electrophilic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing and activating/deactivating effects of the substituents on the ring determine the position of the incoming electrophile.

The ethyl ester group (-COOEt) is a deactivating group and a meta-director. docbrown.infominia.edu.eg The 3-oxopropyl group is also deactivating due to the electron-withdrawing nature of the ketone. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the positions meta to the ester group.

Nitration: Nitration of ethyl benzoate with a mixture of nitric acid and sulfuric acid typically yields ethyl 3-nitrobenzoate as the major product. docbrown.infoacs.orgjcsp.org.pk Given the deactivating nature of both substituents in this compound, nitration would be expected to be slow and to primarily yield the product substituted at the meta position relative to the ester group.

Halogenation: Halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst, would also be directed to the meta position. The deactivating nature of the substituents makes the aromatic ring less nucleophilic than benzene itself, often requiring harsher reaction conditions. msu.eduacs.org

The following table summarizes the expected outcomes of electrophilic aromatic substitution on this compound:

ReactionReagentsExpected Major ProductDirecting Effect
NitrationHNO₃, H₂SO₄Ethyl 3-nitro-4-(3-oxopropyl)benzoateMeta-directing docbrown.infominia.edu.eg
BrominationBr₂, FeBr₃Ethyl 3-bromo-4-(3-oxopropyl)benzoateMeta-directing acs.org
ChlorinationCl₂, AlCl₃Ethyl 3-chloro-4-(3-oxopropyl)benzoateMeta-directing msu.edu

Condensation and Carbonyl Alpha-Substitution Reactions of this compound

This compound possesses a reactive aldehyde functional group and acidic α-hydrogens, making it a versatile substrate for various chemical transformations, particularly condensation and carbonyl alpha-substitution reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The reactivity stems from the electrophilic nature of the carbonyl carbon and the acidity of the protons on the carbon adjacent (the α-carbon) to the carbonyl group. msu.edulibretexts.org

The presence of both an aromatic ester and an aliphatic aldehyde within the same molecule allows for selective transformations. The aldehyde is generally more reactive towards nucleophiles than the ester, and its α-protons are readily involved in enolate formation. msu.edu

Condensation Reactions

Condensation reactions involving the aldehyde moiety of this compound are crucial for elongating the carbon chain and introducing new functional groups. These reactions typically involve the nucleophilic attack on the carbonyl carbon, followed by a dehydration step.

One of the most significant applications of this compound as a starting material is in the synthesis of the antifolate drug Pemetrexed. mdpi.commdpi.com This synthesis prominently features a Henry reaction, which is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.

In this context, this compound undergoes a condensation reaction with nitromethane (B149229). The reaction proceeds via the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitroalkanol is a key intermediate that is subsequently used in further synthetic steps. mdpi.commdpi.com This transformation is a critical step in building the pyrrolo[2,3-d]pyrimidine core of Pemetrexed. mdpi.com

Table 1: Henry Condensation of this compound

ReactantReagentProductSignificance
This compoundNitromethane (CH₃NO₂) in the presence of a baseEthyl 4-(4-nitro-3-hydroxybutyl)benzoateKey intermediate in the total synthesis of Pemetrexed. mdpi.commdpi.com

Other condensation pathways, such as the Friedländer annulation to form quinolines and the Fischer indole (B1671886) synthesis, are also mechanistically plausible starting from this compound, as demonstrated with structurally similar compounds. nih.gov These reactions would involve condensation with appropriate nucleophiles to construct heterocyclic ring systems. For example, reductive amination of the carbonyl group can be readily achieved to introduce amino functionalities. nih.gov

Carbonyl Alpha-Substitution Reactions

Alpha-substitution reactions occur at the carbon atom adjacent to the carbonyl group. msu.edulibretexts.org The α-hydrogens of this compound are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the aldehyde carbonyl group and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized. msu.edu This enolate is a potent nucleophile and can react with a variety of electrophiles. libretexts.org

Alpha-Halogenation

The α-position of the aldehyde can be halogenated under acidic or basic conditions. msu.edu For instance, α-bromination can provide a versatile synthetic handle for further transformations. While not specifically documented for this compound itself, this reaction is a standard transformation for aldehydes and ketones. For example, the α-bromination of a structurally related aryl ketone has been reported as a method to produce a versatile building block for organic synthesis. nih.gov This suggests that this compound could be readily converted to its α-bromo derivative.

Table 2: Representative Alpha-Halogenation of this compound

ReactantReagentsPotential ProductReaction Type
This compoundBr₂ in Acetic Acid or N-Bromosuccinimide (NBS)Ethyl 4-(2-bromo-3-oxopropyl)benzoateCarbonyl Alpha-Substitution msu.edunih.gov

Alpha-Alkylation and Arylation

The enolate derived from this compound can also be alkylated or arylated. The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent competitive addition to the carbonyl group. msu.edu The subsequent Sₙ2 reaction with an alkyl halide would install a new alkyl group at the α-position. Similarly, α-arylation could be achieved using transition-metal-catalyzed cross-coupling methods, a strategy that has been demonstrated for related enol derivatives. acs.org These reactions provide a powerful means to elaborate the carbon skeleton of the molecule.

Role of Ethyl 4 3 Oxopropyl Benzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Therapeutic Agents

The structural framework of Ethyl 4-(3-oxopropyl)benzoate is particularly well-suited for the synthesis of pharmaceutical compounds, most notably those designed to interfere with metabolic pathways in disease states. Its ethylbenzoyl moiety provides a scaffold that is frequently found in drugs targeting folate-dependent enzymes.

This compound serves as a pivotal starting material in several synthetic routes to Pemetrexed (marketed as Alimta), a potent antifolate antineoplastic agent used in the treatment of malignant mesothelioma and non-small cell lung cancer. mdpi.comnih.gov Pemetrexed functions by inhibiting multiple key enzymes in the folate pathway, thereby disrupting the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA replication. nih.gov

In a common synthetic approach reported by Taylor et al., this compound is the key precursor for building the drug's core structure. mdpi.comsemanticscholar.org The synthesis involves several key transformations:

Henry Reaction: The aldehyde group of this compound undergoes a Henry reaction with nitromethane (B149229). mdpi.comsemanticscholar.org

Heterocyclization: The resulting nitroalkane is then condensed with 2,6-diaminopyrimidin-4-ol to form the crucial pyrrolo[2,3-d]pyrimidine heterocyclic ring system. mdpi.comsemanticscholar.org This step constructs the core bicyclic structure of Pemetrexed.

Functionalization and Hydrolysis: The intermediate is further functionalized through a coupling reaction with a glutamate (B1630785) derivative, typically diethyl-L-glutamate. mdpi.comsemanticscholar.org

Final Step: The synthesis is completed by the basic hydrolysis of the ester groups to yield the final Pemetrexed diacid. mdpi.com This route has been reported to produce the desired product in high yield. semanticscholar.org

The table below outlines a simplified pathway for the synthesis of Pemetrexed starting from this compound.

StepReactant(s)Key TransformationIntermediate/Product
1 This compound, NitromethaneHenry ReactionNitroalkane derivative
2 Nitroalkane derivative, 2,6-diaminopyrimidin-4-olCondensation / HeterocyclizationPyrrolo[2,3-d]pyrimidine derivative (Compound 70) mdpi.comsemanticscholar.org
3 Pyrrolo[2,3-d]pyrimidine derivative, Diethyl-L-glutamateAmide bond formationPemetrexed diethyl ester nih.gov
4 Pemetrexed diethyl ester, NaOHSaponification / HydrolysisPemetrexed mdpi.comnih.gov

This table provides a generalized overview of the synthetic sequence.

The utility of this compound extends beyond Pemetrexed to the synthesis of other novel folate analogue drug candidates. nih.gov Researchers have utilized this intermediate to create a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, exploring how modifications to the side chain impact biological activity. nih.gov By varying the length of the carbon bridge connecting the pyrimidine ring to the benzoyl group, scientists can systematically probe the structure-activity relationship of these potential antitumor agents. nih.gov

For instance, a series of analogues with one to six carbon atoms in the bridge have been synthesized to assess their ability to inhibit cell proliferation in tumor cell lines. nih.gov The synthesis of these compounds follows a similar logic to the Pemetrexed synthesis, where the aldehyde functionality of an appropriate precursor, such as this compound (for the n=3 bridge), is used to construct the core heterocyclic system. nih.gov These investigations are crucial for the rational design of new anticancer drugs with improved efficacy and selectivity.

Building Block for Complex Organic Scaffolds

The dual reactivity of this compound makes it an ideal starting point for the assembly of diverse and complex molecular frameworks, including various heterocyclic and fused ring systems.

The aldehyde group of this compound is a versatile handle for constructing a variety of heterocyclic rings. As demonstrated in the Pemetrexed synthesis, it facilitates the formation of the pyrrolo[2,3-d]pyrimidine system through a condensation-cyclization cascade. mdpi.comsemanticscholar.org This strategy is not limited to this specific heterocycle. The aldehyde can participate in reactions with various dinucleophiles to generate other ring systems.

For example, related aldehydes are used in Gewald reactions to form substituted thiophenes, which can then be cyclized to afford thieno[2,3-d]pyrimidines. nih.gov These thieno[2,3-d]pyrimidines are another class of antifolate agents. nih.gov Furthermore, the aldehyde can be a precursor in the synthesis of oxazoles, another important class of heterocycles, through various modern synthetic methods. organic-chemistry.org The benzoyl portion of the molecule remains intact during these transformations, allowing for its incorporation into the final heterocyclic structure, where it can be crucial for biological activity or for further synthetic modifications.

While the primary role of this compound is often centered on the reactivity of its aldehyde, the entire molecule serves as a scaffold that is incorporated into larger, often polyaromatic or fused ring structures. In the case of Pemetrexed and its analogues, the final product contains the fused pyrrolo[2,3-d]pyrimidine system attached to the benzoyl group. mdpi.comnih.gov

The principles of using bifunctional building blocks like this are central to the construction of complex polyaromatic hydrocarbons (PAHs). uvm.edu While direct examples using this compound in PAH synthesis are not prominent in the literature, related structures like α,α'-dibromoxylene and benzyl (B1604629) bromide are used to create oligocyclopentadienones, which are precursors to polyphenylenes. uvm.edu The strategic placement of reactive functional groups on an aromatic ring is a cornerstone of these syntheses, a role for which this compound is structurally well-suited.

Contributions to Polymer and Materials Chemistry Syntheses

The functional groups of this compound also lend themselves to applications in polymer and materials chemistry. The ester and aldehyde functionalities can be exploited in polymerization reactions or for the chemical modification of materials.

Although specific examples detailing the use of this compound in polymers are not extensively documented, related benzoate (B1203000) derivatives are actively researched in materials science. For example, Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a similar bifunctional compound, is noted for its potential use as a building block in the production of specialty chemicals and materials. smolecule.com It is suggested that incorporating such molecules into polymers could improve material properties like adhesion. smolecule.com

Similarly, Ethyl 4-hydroxybenzoate (B8730719) is a precursor for synthesizing molecules like Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, which shows potential as an organogelator for remediating oil spills, demonstrating the utility of benzoate structures in creating functional materials. mdpi.com The aldehyde and ester groups of this compound could theoretically be used in condensation polymerizations to form polyesters or polyacetals, or be grafted onto existing polymer backbones to introduce new functionalities.

Insights from Structural Analogues and Derivatives of Ethyl 4 3 Oxopropyl Benzoate

Systematic Modification of the Alkyl Bridge

The introduction of heteroatoms, such as sulfur, into the alkyl bridge creates thioether linkages, which can significantly alter the molecule's conformation and electronic properties. mdpi.com For example, diaryl sulfide (B99878) thioether derivatives have been investigated as inhibitors of trypanothione (B104310) reductase (TryR), an essential enzyme in trypanosomatid parasites. mdpi.comresearchgate.net One such derivative, RDS 777, demonstrated the ability to inhibit TryR with high efficiency by binding to the enzyme's catalytic site and the NADPH-binding site. researchgate.net Another related analogue is Ethyl 4-((3-methoxy-3-oxopropyl)thio)benzoate, which incorporates a thioether linkage adjacent to the benzene (B151609) ring. These modifications highlight the role of heteroatoms in modulating biological activity.

Table 1: Examples of Thioether Analogues and Their Significance

Compound Name Modification Significance Reference(s)
RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio) pyrimidin-4-amine) Replacement of alkyl bridge with a thioether-linked pyrimidine (B1678525) Inhibits Trypanothione Reductase (TryR) in L. infantum mdpi.comresearchgate.net

Incorporating a strong electron-withdrawing group, such as a nitrile (-C≡N), into the molecular structure is a common strategy in medicinal chemistry to enhance potency and pharmacokinetic properties. nih.gov The nitrile group is a linear and sterically small functional group that can improve binding affinity to biological targets and is relatively stable metabolically. nih.govwikipedia.org In the context of Ethyl 4-(3-oxopropyl)benzoate analogues, introducing a nitrile group, for instance by converting the aldehyde or as a substituent on the bridge, could significantly impact the electrophilicity of the molecule. libretexts.org The synthesis of nitriles can be achieved through various methods, including the dehydration of amides or the reaction of alkyl halides with cyanide salts. wikipedia.orglibretexts.org While direct examples on the alkyl bridge of the title compound are sparse in readily available literature, the principles of its inclusion are well-established for modifying reactivity in related structures. nih.govtue.nl

Aromatic Ring Substitutions and Their Impact on Reactivity

Modification of the benzene ring is another critical avenue for creating analogues of this compound. The electronic and steric properties of substituents on the ring can dictate the molecule's reactivity in various chemical transformations.

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a fundamental step for enabling a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. thieme-connect.de For example, the synthesis of Pemetrexed, an antifolate drug, can utilize ethyl 4-iodobenzoate (B1621894) as a starting material, which undergoes a Heck cross-coupling reaction. mdpi.comsemanticscholar.orgnih.gov This demonstrates how a halogenated analogue of the core benzoate (B1203000) structure serves as a versatile intermediate for constructing more complex molecules. mdpi.comsemanticscholar.org Nickel-catalyzed electrochemical arylation of electron-deficient alkenes using aryl halides is another modern technique to form C-C bonds, as seen in the synthesis of ethyl 4-(3-oxobutyl)benzoate from ethyl 4-bromobenzoate (B14158574). thieme-connect.de

Table 2: Cross-Coupling Reactions with Halogenated Benzoates

Reaction Type Precursor Reagent Product Type Reference(s)
Heck Coupling Ethyl 4-iodobenzoate 1-Butene-4-ol Pemetrexed precursor mdpi.comsemanticscholar.orgnih.gov

Attaching larger, sterically demanding groups to the aromatic ring can influence the molecule's interaction with its environment, particularly with the active sites of enzymes. In a study of protein-tyrosine phosphatase 1B (PTP1B) inhibitors, derivatives of a similar benzamido scaffold were synthesized with various bulky substituents. nih.gov For instance, structures incorporating phenyl, methoxyphenyl, and morpholinophenyl groups were evaluated to probe the steric and electronic requirements of the enzyme's binding pocket. nih.gov Similarly, in the development of new TryR inhibitors, a derivative bearing a 4-chlorophenyl group attached to the core structure was found to retain inhibitory activity, highlighting the impact of such substitutions. mdpi.comsemanticscholar.org These examples show that functionalization with bulky moieties is a key strategy in structure-based drug design to achieve desired biological activity and selectivity.

Structure-Reactivity Relationship Studies of Modified Analogues

The systematic modification of this compound and its analogues provides crucial data for understanding structure-reactivity relationships (SRR) and structure-activity relationships (SAR). Studies have shown that the electronic nature of substituents on the aromatic ring significantly impacts reactivity. For instance, electron-donating groups can enhance the reactivity of the benzoate system in certain reactions compared to electron-withdrawing groups.

In the context of biological activity, research on TryR inhibitors based on a 3-amino-1-arylpropan-1-one scaffold revealed important SAR insights. mdpi.comsemanticscholar.org A series of compounds were synthesized with different halogen substitutions (bromo, chloro, fluoro) and biphenyl (B1667301) groups on the acetophenone (B1666503) moiety. semanticscholar.org The resulting data allowed researchers to correlate specific structural features with the potency of enzyme inhibition. For example, the derivative 2-(diethylamino)ethyl 4-((3-(4'-chloro-[1,1'-biphenyl]-4-yl)-3-oxopropyl)amino)benzoate was found to be a potent inhibitor of L. infantum TryR and also showed activity against the enzyme from T. brucei. mdpi.com These studies underscore the power of modifying a core scaffold to develop compounds with tailored reactivity and biological function.

Advanced Spectroscopic and Analytical Characterization for Research on Ethyl 4 3 Oxopropyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

While the synthesis of Ethyl 4-(3-oxopropyl)benzoate is documented in the chemical literature, a publicly available, fully assigned experimental spectrum is not consistently reported. nih.gov However, based on the known structure, a detailed prediction of the ¹H and ¹³C NMR spectra can be made. These predictions are crucial for researchers to confirm the identity of a synthesized sample.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) would appear furthest downfield, typically in the 9.8-10.0 ppm range, as a triplet due to coupling with the adjacent CH₂ group. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets around 7.3 and 8.0 ppm. The ethyl ester group would present as a quartet (the -OCH₂- protons) and a triplet (the -CH₃ protons). The two methylene (B1212753) groups of the propyl chain would appear as triplets in the 2.8-3.2 ppm range.

The ¹³C NMR spectrum provides information on each unique carbon atom. The two carbonyl carbons (one for the ester and one for the aldehyde) would be the most downfield signals. The aromatic carbons would appear in the typical 120-150 ppm region, and the aliphatic carbons of the ethyl and propyl groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and may vary slightly from experimental results.

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Aldehyde H~9.82t (triplet)Aldehyde C=O~201.5
Aromatic H (ortho to C=O)~8.05d (doublet)Ester C=O~166.2
Aromatic H (ortho to propyl)~7.30d (doublet)Aromatic C (substituted, ester)~130.5
Ethyl -O-CH₂-~4.38q (quartet)Aromatic C (substituted, propyl)~145.0
Propyl -CH₂- (adjacent to ring)~3.05t (triplet)Aromatic CH (ortho to C=O)~129.8
Propyl -CH₂- (adjacent to CHO)~2.85t (triplet)Aromatic CH (ortho to propyl)~128.5
Ethyl -CH₃~1.40t (triplet)Ethyl -O-CH₂-~61.0
Propyl -CH₂- (adjacent to CHO)~44.8
Propyl -CH₂- (adjacent to ring)~29.5
Ethyl -CH₃~14.3

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the aldehyde proton to its neighboring CH₂ group, the two CH₂ groups of the propyl chain to each other, and the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals, confirming, for example, which CH₂ group in the propyl chain is adjacent to the aromatic ring versus the aldehyde.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysisuni.lu

Mass spectrometry (MS) is a vital technique for determining the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The monoisotopic mass is calculated to be 206.0943 Da. nih.gov

The analysis also provides predicted mass-to-charge ratios (m/z) for various ionized forms (adducts) of the molecule, which are crucial for identification in complex mixtures or during LC-MS analysis. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

AdductFormulaPredicted m/z
[M+H]⁺[C₁₂H₁₅O₃]⁺207.1016
[M+Na]⁺[C₁₂H₁₄NaO₃]⁺229.0835
[M+K]⁺[C₁₂H₁₄KO₃]⁺245.0575
[M+NH₄]⁺[C₁₂H₁₈NO₃]⁺224.1281

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Based on the structure of this compound, common fragmentation pathways would include:

Loss of the ethoxy group: A prominent fragment resulting from the cleavage of the C-O bond of the ester, leading to a loss of 45 Da (-OCH₂CH₃).

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, particularly the aldehyde.

McLafferty rearrangement: A characteristic rearrangement of the propyl-aldehyde side chain could occur.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies. rsc.org

The IR spectrum of this compound would be dominated by strong absorption bands from its two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1720-1715 cm⁻¹, while the aldehyde carbonyl stretch appears at a slightly higher frequency, typically around 1730-1725 cm⁻¹. Other key absorptions include the C-O stretching of the ester group and the C-H stretching of the aromatic and aliphatic parts of the molecule. semanticscholar.orgbeilstein-journals.org

Raman spectroscopy would effectively complement the IR data, often showing strong signals for the symmetric vibrations of the non-polar aromatic ring. chemicalbook.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aldehyde C-HStretch~2850 and ~2750Medium
Aldehyde C=OStretch~1725Strong
Ester C=OStretch~1715Strong
Aromatic C=CStretch1610-1450Medium-Strong
Ester C-OStretch1300-1150Strong
Aromatic C-HStretch3100-3000Medium
Aliphatic C-HStretch3000-2850Medium

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While this technique provides the most definitive structural proof, its application is contingent on the ability to grow a high-quality single crystal of the compound.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. plos.orgrcsb.org Should a suitable crystal be obtained and analyzed, this technique would yield a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles for the entire molecule.

The torsional angles, which define the molecule's conformation in the solid state.

Details of intermolecular interactions and the packing arrangement of molecules within the crystal lattice.

This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of Ethyl 4 3 Oxopropyl Benzoate

Molecular Modeling for Conformation and Stereochemistry

The structural and conformational properties of Ethyl 4-(3-oxopropyl)benzoate are foundational to understanding its chemical behavior. The molecule is achiral, meaning it does not have stereoisomers, which simplifies stereochemical considerations. However, the presence of two flexible side chains—the ethyl ester and the 3-oxopropyl groups—attached to the rigid benzene (B151609) ring allows for a significant degree of conformational freedom.

Molecular modeling, particularly through conformational analysis, is employed to identify the most stable, low-energy arrangements of the atoms in three-dimensional space. This process typically utilizes molecular mechanics (MM) force fields, such as MMFF94 or AMBER, which calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the key dihedral (torsional) angles in the side chains, a potential energy surface can be mapped. The primary dihedral angles of interest for this compound would be around the C-C and C-O bonds of the ethyl and oxopropyl fragments.

Below is an illustrative table of results from a hypothetical conformational search, highlighting the relative stabilities of different conformers based on their calculated energies.

Conformer IDKey Dihedral Angle 1 (°) (C-C-C-C of propyl chain)Key Dihedral Angle 2 (°) (O-C-C-O of ester)Relative Energy (kcal/mol)Stability
Conf-1180 (anti)180 (anti)0.00Most Stable
Conf-260 (gauche)180 (anti)0.85Stable
Conf-3180 (anti)0 (syn)2.10Less Stable
Conf-4-60 (gauche)180 (anti)0.85Stable

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

To gain deeper insight into the electronic properties and chemical reactivity of this compound, quantum chemical calculations are essential. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. chemrevlett.com Calculations, often performed with functionals like B3LYP and basis sets such as 6-31G(d), can elucidate the distribution of electrons and predict sites of reactivity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). chemrevlett.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. chemrevlett.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions, characterized by negative electrostatic potential (typically colored red), are susceptible to electrophilic attack, while electron-poor regions with positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the carbonyl oxygens of the ester and aldehyde groups, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. These charges quantify the electron distribution, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic nature of the carbonyl oxygens.

The following table presents hypothetical data from a DFT calculation on this compound.

PropertyCalculated ValueInterpretation
HOMO Energy-6.95 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy-1.21 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap5.74 eVSuggests high chemical stability.
Dipole Moment2.85 DebyeIndicates a moderately polar molecule.
Mulliken Charge on Aldehyde Carbon+0.25 eConfirms the electrophilic nature of this site.
Mulliken Charge on Aldehyde Oxygen-0.45 eConfirms the nucleophilic nature of this site.

Reaction Mechanism Pathways Elucidation through Computational Simulations

Computational simulations are powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, a relevant reaction to study is the reduction of its aldehyde functional group to a primary alcohol, a common transformation in organic synthesis. libretexts.orglibretexts.org Using quantum chemical methods like DFT, the entire reaction pathway can be modeled to understand the energetics and structural changes involved. nih.govnih.gov

The process involves:

Locating Stationary Points: The geometries of the reactants (this compound and a model of the reducing agent, e.g., BH₄⁻), the transition state (TS), and the product (the corresponding alcohol) are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This computational approach allows for a step-by-step visualization of bond breaking and formation, providing insights that are often difficult to obtain experimentally. nih.gov For the aldehyde reduction, the mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.orgorganicchemistrytutor.com

A hypothetical energy profile for the reduction of the aldehyde group is presented below.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + BH₄⁻0.0
Transition State (TS)Hydride transfer to the carbonyl carbon+12.5
IntermediateAlkoxide intermediate-25.0
ProductsEthyl 4-(3-hydroxypropyl)benzoate + BH₃-35.0

Ligand-Target Interaction Studies (e.g., Molecular Docking with Related Inhibitors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug discovery for screening potential inhibitors and understanding their binding mechanisms. This compound, with its hydrogen bond acceptors (carbonyl oxygens) and aromatic ring, has features that could facilitate binding to a biological target, such as an enzyme active site.

A typical molecular docking workflow involves:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, and the ligand's 3D structure is generated and optimized.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the defined binding site of the receptor. The program then explores various conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, which are ranked by their docking scores. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net

To illustrate this, a hypothetical docking study of this compound and a related, more potent inhibitor against an enzyme, such as an aldehyde reductase, is presented. The docking score represents the predicted binding free energy.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesObserved Interactions
This compound-6.8Tyr48, Ser139, Trp111Hydrogen bond with Ser139; π-π stacking with Tyr48
Inhibitor X (Hypothetical)-8.5Tyr48, Ser139, Trp111, Asp180Hydrogen bonds with Ser139 & Asp180; π-π stacking with Tyr48; Hydrophobic interaction with Trp111

Emerging Research Directions and Future Perspectives for Ethyl 4 3 Oxopropyl Benzoate

Exploration in Novel Medicinal Chemistry Applications

The structural features of Ethyl 4-(3-oxopropyl)benzoate make it an attractive scaffold for the design and synthesis of new therapeutic agents. The presence of reactive aldehyde and ester groups allows for its elaboration into a variety of heterocyclic and carbocyclic frameworks, which are common motifs in many biologically active compounds.

While direct studies on the medicinal applications of this compound are still emerging, research on its derivatives has provided compelling evidence of its potential. A notable example is the investigation of Ethyl 4-(3-butyrylthioureido)benzoate , a derivative synthesized from a precursor related to this compound. This thiourea (B124793) derivative has been identified as a precursor for imidazole (B134444) derivatives, a class of compounds known for a wide spectrum of biological activities. researchgate.net Research has shown that substituted thioureas, in general, exhibit a remarkable range of pharmacological effects, as detailed in the table below.

Table 1: Reported Biological Activities of Substituted Thiourea Derivatives
Biological ActivityTherapeutic Potential
AntiviralTreatment of viral infections
AntibacterialCombating bacterial infections
AntifungalTreatment of fungal diseases
AntitubercularManagement of tuberculosis
AntithyroidalTreatment of thyroid disorders

The versatility of the this compound core structure suggests that it can be a key intermediate in the synthesis of diverse libraries of compounds for drug discovery. The aldehyde functionality can be readily transformed into various heterocyclic systems, such as pyrimidines, imidazoles, and pyridines, which are prevalent in medicinal chemistry. Future research is expected to focus on the synthesis of novel derivatives and their comprehensive pharmacological evaluation to unlock the full therapeutic potential of this promising chemical entity.

Potential in Agrochemical and Specialty Chemical Development

The development of new and effective agrochemicals is crucial for ensuring global food security. The same structural alerts that make this compound and its derivatives interesting for medicinal chemistry also point towards their potential in the agrochemical sector.

The aforementioned study on Ethyl 4-(3-butyrylthioureido)benzoate also highlighted the herbicidal and insecticidal activities associated with thiourea derivatives. researchgate.net This suggests that the core structure derived from this compound could be a valuable starting point for the development of new pesticides. The ability to introduce various functional groups onto the aromatic ring and modify the side chain provides a strategy for fine-tuning the biological activity and selectivity of these compounds.

Table 2: Potential Agrochemical Applications of this compound Derivatives
Application AreaRationale
HerbicidesDerivatives have shown herbicidal activity.
InsecticidesDerivatives have shown insecticidal activity.
FungicidesThe core structure can be elaborated into known fungicidal scaffolds.

Beyond traditional agrochemicals, this compound holds promise in the development of specialty chemicals. For instance, derivatives of this compound could find use as epoxy resin curing agents and accelerators, owing to the reactivity of the functional groups that can participate in polymerization reactions. researchgate.net This dual-use potential in both life sciences and material sciences underscores the economic and scientific importance of this compound.

Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. The synthesis and derivatization of this compound are areas where the application of these principles can lead to more sustainable chemical manufacturing.

While specific green synthesis routes for this compound are not yet widely reported, research on the synthesis of the related and simpler compound, ethyl benzoate (B1203000), offers valuable insights. Studies have demonstrated the use of environmentally benign catalysts and energy-efficient methods, such as microwave heating, for the esterification of benzoic acid. These approaches can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Future research in this area will likely focus on developing catalytic systems that are not only efficient but also recyclable and based on abundant, non-toxic metals. The use of greener solvents, or even solvent-free reaction conditions, will also be a key consideration. The aldehyde functionality of this compound offers opportunities for catalytic C-H activation and functionalization reactions, which can shorten synthetic routes and reduce waste by avoiding the need for pre-functionalized starting materials.

Table 3: Green Chemistry Approaches Applicable to this compound
Green Chemistry PrinciplePotential Application in Synthesis/Derivatization
Use of CatalysisEmploying recyclable and non-toxic catalysts for synthesis and modification.
Energy EfficiencyUtilizing microwave or ultrasonic irradiation to reduce reaction times and energy input.
Use of Renewable FeedstocksExploring bio-based routes to the precursor molecules.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of all starting materials into the final product.

Application in Advanced Catalysis and Reaction Design

The unique combination of functional groups in this compound makes it a valuable substrate and building block in the design of novel catalytic reactions and multicomponent reactions. These advanced synthetic methodologies are at the forefront of modern organic chemistry, enabling the rapid and efficient construction of complex molecular architectures.

A significant development in this area is the use of this compound in a catalytic multicomponent reaction involving a ketyl-type radical, as reported in a study published in Nature Synthesis. nih.gov This type of reaction allows for the formation of multiple carbon-carbon bonds in a single step, leading to a significant increase in molecular complexity from simple starting materials. The ability of the aldehyde group to participate in such radical-mediated processes highlights the compound's utility in expanding the toolkit of synthetic organic chemists.

Table 4: Potential Roles of this compound in Advanced Synthesis
Role in ReactionExample Reaction Type
SubstrateCatalytic multicomponent reactions
Building BlockSynthesis of complex heterocyclic and carbocyclic systems
Precursor to LigandsModification to create novel ligands for transition metal catalysis

Furthermore, the ester and aldehyde functionalities can be selectively transformed, allowing for a stepwise and controlled construction of intricate molecules. Future research will likely explore the development of new catalytic systems that can activate and functionalize the different parts of the this compound molecule with high chemo- and stereoselectivity. This will pave the way for its application in the total synthesis of natural products and the development of novel chemical entities with tailored properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Ethyl 4-(3-oxopropyl)benzoate, and how should data interpretation account for potential structural ambiguities?

  • Methodology : Use a combination of 1H NMR, 13C NMR, and IR spectroscopy to confirm the ester carbonyl (C=O) and ketone (3-oxopropyl) groups. For NMR, the ester carbonyl typically resonates at ~170 ppm in 13C NMR, while the ketone carbonyl appears at ~205–215 ppm. IR absorption bands for C=O stretches should be observed at ~1720 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone). Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation. Ensure purity via HPLC (≥95%) to avoid misinterpretation of overlapping signals from impurities .

Q. How can the synthetic route for this compound be optimized to improve yield and reproducibility?

  • Methodology : Employ a Friedel-Crafts acylation or esterification approach. For example, react 4-(3-oxopropyl)benzoic acid with ethanol under acid catalysis (e.g., H2SO4) at reflux. Optimize reaction time (typically 6–12 hours) and molar ratios (acid:alcohol = 1:3). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Post-synthesis, purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield improvements (>70%) are achievable by controlling moisture and temperature .

Q. What are the critical physicochemical properties of this compound relevant to its stability in experimental storage?

  • Key Data :

  • LogP : 1.604 (indicates moderate hydrophobicity; use amber vials to prevent photodegradation).
  • Boiling Point : 297°C (requires storage below 25°C in airtight containers).
  • Flash Point : 128.8°C (store away from ignition sources).
    Stability is enhanced by inert atmospheres (N2 or Ar) and desiccants to mitigate hydrolysis of the ester group .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar esters in nucleophilic acyl substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, hydrazines) in polar aprotic solvents (e.g., DMF, DMSO). Monitor reaction rates via UV-Vis or HPLC. The electron-withdrawing ketone group in the 3-oxopropyl chain increases the electrophilicity of the ester carbonyl, accelerating nucleophilic attack compared to simpler ethyl benzoates. Compare with mthis compound ( ) to assess steric/electronic effects of the ester alkyl group .

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For poorly diffracting crystals, apply twin refinement (SHELXD) or high-resolution synchrotron data. Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian 16) to identify discrepancies in bond lengths/angles. Address disorder in the 3-oxopropyl chain by refining occupancy factors .

Q. How can this compound be utilized as a precursor in designing enzyme inhibitors, and what computational tools validate binding modes?

  • Methodology : Functionalize the ketone group via reductive amination to generate amine derivatives targeting enzyme active sites (e.g., trypanothione reductase in ). Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities. Validate experimentally via enzyme inhibition assays (IC50 determination) and co-crystallization (PDB deposition, as in 6ER5). SAR studies should prioritize substituents on the benzoate ring for steric complementarity .

Q. What are the implications of conflicting data on the role of this compound in polymer resin formulations, and how can these be reconciled?

  • Methodology : Compare resin performance metrics (e.g., degree of conversion, tensile strength) across studies using standardized protocols (e.g., ISO 4049). The compound’s efficacy as a co-initiator () depends on amine concentration and resin matrix composition. Replicate experiments with controlled amine/photoinitiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) to isolate variables. Use FTIR to monitor real-time polymerization kinetics .

Methodological Notes

  • Synthesis & Purification : Prioritize anhydrous conditions to prevent ester hydrolysis.
  • Analytical Cross-Validation : Combine XRD, NMR, and computational modeling to address structural uncertainties.
  • Biological Assays : Include positive controls (e.g., known inhibitors) and triplicate measurements for statistical rigor.

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Feasible Synthetic Routes

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Ethyl 4-(3-oxopropyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.